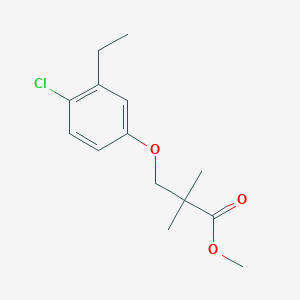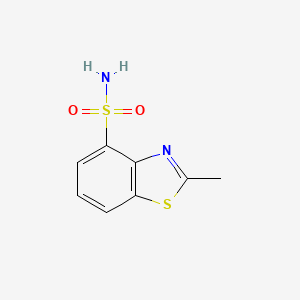
METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE is an organic compound with the molecular formula C9H8FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE typically involves the esterification of 2-fluoro-6-nitrophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: Methyl (2-fluoro-6-aminophenyl)acetate.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Hydrolysis: 2-fluoro-6-nitrophenylacetic acid and methanol.
Scientific Research Applications
METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed to release the active carboxylic acid. The fluorine atom can influence the compound’s reactivity and interactions with biological targets.
Molecular Targets and Pathways:
Enzymes: The compound may interact with enzymes involved in redox reactions or ester hydrolysis.
Receptors: Potential interactions with biological receptors due to its aromatic structure and substituents.
Comparison with Similar Compounds
METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE can be compared with other phenylacetate derivatives:
Methyl (2-fluoro-4-nitrophenyl)acetate: Similar structure but with the nitro group at the 4-position, leading to different reactivity and properties.
Methyl (2-chloro-6-nitrophenyl)acetate:
Uniqueness: The unique combination of a fluorine atom and a nitro group on the phenyl ring of this compound imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
methyl 2-(2-fluoro-6-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-7(10)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
GNMAMXOYLVAKSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide](/img/structure/B8471439.png)


![methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8471460.png)
